5-Chloro-2-hydroxybenzenesulfonyl chloride
Description
Substituted benzenesulfonyl chlorides are a cornerstone class of reagents in organic chemistry, characterized by a benzenesulfonyl chloride core with one or more substituents on the aromatic ring. wikipedia.org These compounds are primarily recognized as electrophilic reagents. The central sulfur atom of the sulfonyl chloride moiety (-SO₂Cl) is highly electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is the basis for their widespread use in synthesis. wikipedia.org
The identity and position of the substituents on the benzene (B151609) ring play a crucial role in modulating the compound's reactivity. The electronic properties of these groups—whether they are electron-donating or electron-withdrawing—influence the electrophilicity of the sulfonyl group. In the case of 5-Chloro-2-hydroxybenzenesulfonyl chloride, the molecule possesses both a deactivating, electron-withdrawing chlorine atom and an activating, electron-donating hydroxyl group. The interplay of these competing electronic effects, along with their specific positions on the ring, determines the precise reactivity of the sulfonyl chloride group and the potential for further reactions on the aromatic ring itself.
The synthesis of substituted benzenesulfonyl chlorides is well-established, with common methods including the direct chlorosulfonation of a substituted benzene or multi-step sequences often starting from substituted anilines. google.com These synthetic routes allow for the creation of a diverse array of benzenesulfonyl chlorides with various substitution patterns, each tailored for specific applications.
The primary significance of this compound in research lies in its role as a versatile synthetic building block. The sulfonyl chloride functional group is a key precursor for the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org
The synthesis of sulfonamides is of particular importance in medicinal chemistry and applied chemical fields. ekb.egmdpi.com The sulfonamide functional group is a critical component (a pharmacophore) in a wide range of therapeutic agents. Consequently, benzenesulfonyl chlorides are indispensable tools for creating libraries of novel sulfonamide-containing compounds for drug discovery programs. Research into related structures has shown that scaffolds derived from molecules like 5-chloro-2-hydroxybenzoic acid are used to synthesize derivatives with potential antimicrobial activities. nih.govresearchgate.net
The structure of this compound offers multiple points for chemical modification. The highly reactive sulfonyl chloride group can be readily converted into a sulfonamide, while the phenolic hydroxyl group and the chlorine-substituted aromatic ring provide additional sites for diversification. This multi-functionality makes it a valuable intermediate for constructing more complex molecules, enabling the systematic exploration of structure-activity relationships in the development of new materials and pharmaceuticals. nih.gov
Physicochemical Properties of this compound and Related Compounds
The following table provides a comparison of the calculated or reported physicochemical properties of this compound and several structurally related compounds for contextual reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 55974-14-6 | C₆H₄Cl₂O₃S | 227.07 | Not Available |
| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | 13 - 14 |
| 5-Chloro-2-hydroxybenzenesulfonic acid | 2051-65-2 | C₆H₅ClO₄S | 208.62 | Not Available |
| 5-Chloro-2-hydroxybenzenesulfonamide | 82020-64-2 | C₆H₆ClNO₃S | 207.64 | Not Available |
| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 23378-88-3 | C₆H₃Cl₃O₃S | 261.51 | 80 - 83 |
| 5-Chloro-2-methylbenzenesulfonyl chloride | 34981-38-9 | C₇H₆Cl₂O₂S | 225.09 | Not Available |
Data sourced from multiple references. wikipedia.orgnih.govechemi.comthermofisher.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMINYPHAEJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307897 | |
| Record name | 5-chloro-2-hydroxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25319-95-3 | |
| Record name | 5-chloro-2-hydroxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Hydroxybenzenesulfonyl Chloride
Primary Synthetic Routes to 5-Chloro-2-hydroxybenzenesulfonyl Chloride
The synthesis of this compound is primarily achieved through two well-established chemical pathways. These routes involve the direct sulfonylation of a readily available precursor or the conversion from its corresponding sulfonic acid.
The most direct method for synthesizing this compound is the chlorosulfonation of 4-chlorophenol (B41353). nih.govwikipedia.orgsigmaaldrich.commerckmillipore.com This reaction is a type of electrophilic aromatic substitution, where chlorosulfonic acid serves as the sulfonating agent. The hydroxyl (-OH) group of 4-chlorophenol is a strong activating group and directs the incoming electrophile (the sulfonyl chloride group) to the ortho position. The chlorine atom, being a deactivating group, also influences the position of substitution.
The reaction typically involves adding 4-chlorophenol to an excess of chlorosulfonic acid at controlled temperatures. google.com For instance, a process for a related compound involves adding molten 2,4-dichlorophenol (B122985) to chlorosulfonic acid at temperatures between 36-40°C. google.com After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion before being quenched, often by carefully pouring it onto crushed ice and water. google.comorgsyn.org The solid product, this compound, precipitates and can be isolated by filtration.
Reaction Conditions for Sulfonylation of Chlorinated Phenols
| Precursor | Reagent | Temperature | Key Steps | Yield |
|---|---|---|---|---|
| 4-Chlorophenol | Chlorosulfonic Acid | 20-40°C | Slow addition of precursor, stirring, aqueous quench | Moderate to High |
It is important to note that the reactivity of chlorophenols can be lower than that of phenol (B47542) itself, and controlling the reaction conditions is crucial to avoid the formation of side products. sciencemadness.org
An alternative route involves the conversion of 5-chloro-2-hydroxybenzenesulfonic acid to its corresponding sulfonyl chloride. nih.gov This two-step approach first requires the sulfonation of 4-chlorophenol using sulfuric acid or oleum (B3057394) to produce the sulfonic acid intermediate. sciencemadness.org
Once the 5-chloro-2-hydroxybenzenesulfonic acid is formed and isolated, it is converted to the sulfonyl chloride. This transformation is a standard procedure in organic synthesis and can be accomplished using various chlorinating agents. nih.gov Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). orgsyn.orggoogle.comgoogle.com
For example, a general method involves heating the dry sodium salt of a benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org Another approach involves adding thionyl chloride to the sulfonic acid, sometimes in the presence of a solvent, and heating the mixture to drive the reaction. google.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. google.com
Advanced Synthetic Strategies and Analog Preparation
Beyond the primary routes, other strategies can be employed for the synthesis of this compound and its structurally related analogs.
Convergent synthesis, which involves the coupling of two or more complex fragments, is less commonly reported for the direct preparation of a relatively simple molecule like this compound. However, the principles of convergent synthesis are applied in reactions using this compound as a building block. For instance, this compound can be reacted with another molecule, such as 4-chlorophenol, under alkaline conditions to form more complex structures like 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol. This demonstrates its utility as a key intermediate in building larger molecules through a convergent strategy.
The synthetic methodologies used for this compound can be adapted to prepare a variety of related halogenated hydroxybenzenesulfonyl chlorides. These analogs are valuable as reagents and intermediates in organic synthesis. sigmaaldrich.com The synthesis generally involves the chlorosulfonation of a corresponding substituted phenol.
For instance, the reaction of 2,4-dichlorophenol with chlorosulfonic acid yields 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. google.com The reaction conditions are similar to those for 4-chlorophenol, involving controlled temperatures and an aqueous quench. google.com The synthesis of other analogs, such as those containing bromine or different substitution patterns, can also be achieved by selecting the appropriate halogenated phenol precursor. google.comrsc.org
Examples of Synthesized Halogenated Hydroxybenzenesulfonyl Chlorides
| Compound Name | Precursor | Key Reagent | Melting Point (°C) |
|---|---|---|---|
| This compound | 4-Chlorophenol | Chlorosulfonic Acid | N/A |
| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 2,4-Dichlorophenol | Chlorosulfonic Acid | 80-83 sigmaaldrich.com |
| 4-Hydroxybenzenesulfonyl chloride | Phenol | Chlorosulfonic Acid | 90-92 |
Mechanistic Investigations of Chemical Reactions
The primary reaction for synthesizing this compound, the chlorosulfonation of 4-chlorophenol, proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a powerful ortho-, para-directing activator, while the chlorine atom is a deactivating but also ortho-, para-directing group. The sulfonation occurs at the position ortho to the hydroxyl group due to its strong activating effect.
The conversion of a sulfonic acid to a sulfonyl chloride using thionyl chloride involves the initial formation of a chlorosulfite intermediate. The hydroxyl group of the sulfonic acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This intermediate then rearranges, with the chloride ion attacking the sulfur atom of the sulfonyl group, leading to the formation of the sulfonyl chloride and the release of sulfur dioxide and hydrogen chloride gas.
Reactions of sulfonyl chlorides, such as their reaction with amines or alcohols, generally proceed through a nucleophilic substitution at the electrophilic sulfur atom. nih.gov The mechanism can be either concerted or stepwise, depending on the reactants and conditions. In many solvolysis reactions, the mechanism is considered to be SN1-like, involving the slow ionization of the sulfonyl chloride to form a sulfonyl cation intermediate. nih.gov
Nucleophilic Substitution Pathways
The chemistry of this compound is dominated by nucleophilic substitution reactions at the tetracoordinate sulfur atom. The sulfonyl group (-SO₂Cl) is a potent electrophilic site due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to attack by a wide range of nucleophiles. The generally accepted mechanism for these transformations is a bimolecular nucleophilic substitution (Sₙ2-type) process. researchgate.net This pathway involves the attack of a nucleophile on the sulfur atom, proceeding through a trigonal bipyramidal transition state, leading to the displacement of the chloride ion, which is an excellent leaving group. mdpi.com
The reactivity of the sulfonyl chloride group is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the sulfur atom and increase the reaction rate. libretexts.orgnih.gov The presence of the ortho-hydroxyl and para-chloro substituents on the benzene (B151609) ring of the title compound modulates this reactivity.
Common nucleophilic substitution reactions for this compound involve various nitrogen, oxygen, and sulfur nucleophiles. For instance, reactions with primary and secondary amines yield the corresponding sulfonamides, while reactions with alcohols in the presence of a base produce sulfonate esters. These reactions are fundamental to the synthetic utility of the compound.
| Nucleophile | Reagent Example | Product Class | General Structure of Product |
|---|---|---|---|
| Amine (Primary) | Ammonia (B1221849) (NH₃) | Sulfonamide | R-SO₂-NH₂ |
| Amine (Secondary) | Dimethylamine ((CH₃)₂NH) | N,N-Disubstituted Sulfonamide | R-SO₂-N(CH₃)₂ |
| Alcohol | Methanol (CH₃OH) | Sulfonate Ester | R-SO₂-OCH₃ |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Sulfonic Acid Salt | R-SO₃⁻Na⁺ |
| Note: R represents the 5-chloro-2-hydroxyphenyl group. |
Hydrolysis Mechanisms
Hydrolysis is a specific form of nucleophilic substitution where water acts as the nucleophile, converting the sulfonyl chloride to the corresponding sulfonic acid (5-chloro-2-hydroxybenzenesulfonic acid). The hydrolysis of aromatic sulfonyl chlorides has been studied extensively, and the data generally support an Sₙ2 mechanism. rsc.org The reaction rate is dependent on factors such as temperature, pH, and solvent composition.
The process is initiated by the nucleophilic attack of a water molecule on the electrophilic sulfur atom. Computational studies on the hydrolysis of benzenesulfonyl chloride suggest that the transition state is stabilized by additional water molecules acting as a proton shuttle, facilitating the departure of the chloride leaving group and the formation of the sulfonic acid. researchgate.net This cooperative participation of multiple water molecules in a cyclic transition state is a key feature of the mechanism in aqueous environments. researchgate.net
The kinetics of the hydrolysis of substituted benzenesulfonyl chlorides in water are typically studied under pseudo-first-order conditions. rsc.org The reaction can proceed via both a neutral hydrolysis pathway (solvolysis) and an alkaline-catalyzed pathway. In alkaline hydrolysis, the hydroxide ion (OH⁻), a much stronger nucleophile than water, attacks the sulfur atom, leading to a significantly faster reaction rate. The rate of alkaline hydrolysis for substituted benzenesulfonyl chlorides has been shown to follow the Hammett equation, indicating a clear dependence on the electronic effects of the ring substituents. rsc.org
| Aspect | Description | Reference |
|---|---|---|
| Mechanism Type | Generally Sₙ2, involving nucleophilic attack by water on the sulfur atom. | rsc.org |
| Intermediate/Transition State | Proceeds through a high-energy trigonal bipyramidal transition state. Bond formation and bond-breaking are thought to be comparable in the transition state for neutral solvolysis. | rsc.orgresearchgate.net |
| Role of Solvent | Additional water molecules can stabilize the transition state through hydrogen bonding and act as proton-transfer agents. | researchgate.netresearchgate.net |
| Effect of pH | The reaction is significantly accelerated under alkaline conditions due to the presence of the more potent hydroxide (OH⁻) nucleophile. | rsc.org |
Condensation Reactions
Condensation reactions of this compound are fundamental to its application in synthesis. These reactions are essentially nucleophilic substitutions that result in the formation of a larger molecule through the elimination of a small molecule, typically hydrogen chloride (HCl). The most common and synthetically important condensation reactions involve amines and alcohols.
The reaction with ammonia or primary/secondary amines is known as sulfonamide formation or ammonolysis. For example, reacting this compound with aqueous ammonia leads to the formation of 5-chloro-2-hydroxybenzenesulfonamide. google.comgoogle.com These reactions are typically carried out in a suitable solvent, and a base is often added to neutralize the HCl byproduct, driving the reaction to completion. The resulting sulfonamides are important structural motifs in medicinal chemistry and dye synthesis.
Similarly, condensation with alcohols or phenols yields sulfonate esters. This reaction, known as sulfonylation, also typically requires a non-nucleophilic base, such as pyridine, to scavenge the generated HCl. The efficacy of 2,4,6-triisopropylbenzenesulfonyl chloride as an activating agent in oligonucleotide synthesis highlights the importance of such condensation reactions where two nucleophilic substitutions at the sulfonyl sulfur take place. mdpi.com
| Reactant | Product Type | Reaction Name |
|---|---|---|
| Ammonia (NH₃) | Primary Sulfonamide | Ammonolysis |
| Aniline (C₆H₅NH₂) | N-Phenyl Sulfonamide | Sulfonamide Formation |
| Ethanol (C₂H₅OH) | Ethyl Sulfonate Ester | Esterification / Sulfonylation |
Formation of Byproducts and Impurities in Synthetic Processes
The primary industrial synthesis of this compound involves the chlorosulfonation of 4-chlorophenol using an excess of chlorosulfonic acid. google.com While this method is direct, it can lead to the formation of several byproducts and impurities that may affect the purity and yield of the final product.
The main potential impurities include:
Unreacted Starting Material : Incomplete reaction can leave residual 4-chlorophenol in the product mixture.
Hydrolysis Product : The sulfonyl chloride product is sensitive to moisture. Any presence of water during the reaction or workup will lead to hydrolysis, forming 5-chloro-2-hydroxybenzenesulfonic acid. nih.gov
Isomeric Byproducts : The chlorosulfonation of 4-chlorophenol is directed by both the hydroxyl (-OH) and chloro (-Cl) groups. While the primary product is this compound (sulfonation ortho to the -OH group), other isomers, though generally minor, could potentially form.
Over-reaction Products : The use of a large excess of chlorosulfonic acid or harsh reaction conditions could potentially lead to the introduction of a second sulfonyl chloride group on the aromatic ring, resulting in disulfonated byproducts.
Careful control of reaction conditions, such as temperature and reaction time, along with the exclusion of moisture, is crucial to minimize the formation of these impurities. google.com Purification is often achieved by quenching the reaction mixture on ice, followed by filtration and washing of the solid product.
| Impurity Name | Source of Formation |
|---|---|
| 4-Chlorophenol | Incomplete chlorosulfonation reaction. |
| 5-Chloro-2-hydroxybenzenesulfonic acid | Hydrolysis of the sulfonyl chloride product by moisture. |
| Isomeric sulfonyl chlorides | Alternative regiochemistry of the electrophilic sulfonation reaction. |
| Disulfonated products | Over-reaction with excess chlorosulfonic acid. |
Advanced Characterization Techniques and Structural Analysis in Research
Spectroscopic Elucidation Methods
Spectroscopic techniques are indispensable for confirming the identity and purity of 5-Chloro-2-hydroxybenzenesulfonyl chloride. Each method provides unique information about the molecule's atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For compounds related to this compound, such as 5-chloro-2-hydroxyacetanilide, ¹H NMR spectra are used to identify the chemical environment of protons. researchgate.net For instance, the aromatic protons in a substituted benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns depending on their position relative to the electron-withdrawing and electron-donating groups.
In the case of this compound, one would expect to observe distinct signals for the aromatic protons. The proton ortho to the hydroxyl group would likely appear at a different chemical shift compared to the proton ortho to the sulfonyl chloride group due to their differing electronic effects. Similarly, ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. chemicalbook.com
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 6.5 - 8.0 | Aromatic protons, specific shifts influenced by -OH, -Cl, and -SO₂Cl substituents. |
| ¹H | 9.0 - 11.0 | Phenolic hydroxyl proton, broad signal, may exchange with D₂O. |
| ¹³C | 110 - 160 | Aromatic carbons, with shifts influenced by the attached functional groups. |
This is an interactive data table. Click on the headers to sort.
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum of a related compound, 5-Chloro-2-hydroxybenzoic acid, provides insight into the expected fragmentation of the target molecule. chemicalbook.com For this compound, the molecular ion peak would correspond to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing chlorine atoms (³⁵Cl and ³⁷Cl).
Common fragmentation pathways would likely involve the loss of the sulfonyl chloride group (-SO₂Cl) or the chlorine atom. The analysis of these fragment ions helps to piece together the structure of the original molecule.
| Fragment | Expected m/z | Notes |
| [M]⁺ | 225.94 | Molecular ion (for ³⁵Cl isotope). |
| [M+2]⁺ | 227.94 | Isotopic peak due to ³⁷Cl. |
| [M-SO₂Cl]⁺ | 127.00 | Loss of the sulfonyl chloride group. |
| [M-Cl]⁺ | 190.97 | Loss of the chlorine atom from the ring. |
This is an interactive data table. Click on the headers to sort.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), sulfonyl chloride (-SO₂Cl), and chloro-aromatic groups.
Analysis of related structures, such as 5-Chloro-2-hydroxybenzoic acid, shows characteristic peaks that can be extrapolated. chemicalbook.comnist.gov The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band. The S=O stretching vibrations of the sulfonyl chloride group are expected to produce strong, distinct peaks. The C-Cl stretching vibration and aromatic C-H and C=C vibrations will also be present in the fingerprint region of the spectrum. docbrown.info
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| -OH (Phenolic) | 3200 - 3600 (broad) | O-H stretch |
| C-H (Aromatic) | 3000 - 3100 | C-H stretch |
| S=O (Sulfonyl Chloride) | 1350 - 1400 and 1150 - 1200 | Asymmetric and symmetric S=O stretch |
| C=C (Aromatic) | 1400 - 1600 | C=C stretch |
| C-Cl | 600 - 800 | C-Cl stretch |
This is an interactive data table. Click on the headers to sort.
Crystallographic Studies of Derivatives and Related Structures
X-ray crystallography is a powerful technique in drug discovery and materials science to determine the three-dimensional structure of molecules and how they interact with each other. nih.gov In the context of derivatives of this compound, co-crystallization with a target protein or another molecule can reveal detailed information about binding modes.
This technique allows researchers to visualize the precise orientation of the ligand within a binding site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This information is critical for structure-based drug design and for understanding the mechanisms of molecular recognition. For example, the analysis of co-crystal structures can guide the optimization of lead compounds to improve their binding affinity and selectivity.
The study of how molecules pack in a crystal lattice can provide insights into their conformational preferences and the nature of intermolecular forces. For derivatives of this compound, X-ray diffraction studies on single crystals can reveal the preferred conformations of the sulfonyl chloride group relative to the aromatic ring and the hydroxyl group.
Furthermore, these studies can elucidate how molecules self-assemble into larger oligomeric or polymeric structures through hydrogen bonding or other intermolecular interactions. Understanding these packing arrangements is important for predicting the physical properties of the solid-state material, such as its melting point, solubility, and crystal morphology.
Applications of 5 Chloro 2 Hydroxybenzenesulfonyl Chloride and Its Derivatives in Organic Chemistry and Materials Science
Reagent in Complex Organic Synthesis
The reactivity of the sulfonyl chloride group is central to the utility of 5-chloro-2-hydroxybenzenesulfonyl chloride in organic synthesis. This functional group is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamide and sulfonate ester linkages. This reactivity allows for the precise introduction of the 5-chloro-2-hydroxyphenylsulfonyl moiety into various molecular scaffolds.
The primary application of this compound is as a reagent for sulfonylation. It reacts cleanly with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides. wikipedia.org This reaction is fundamental for synthesizing molecules that incorporate the 5-chloro-2-hydroxybenzenesulfonyl group, which can be a key structural component in biologically active compounds.
Similarly, its reaction with alcohols produces sulfonate esters. wikipedia.org This transformation is significant not only for creating stable ester derivatives but also for converting the hydroxyl group of an alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. The presence of the chloro and hydroxyl functionalities on the aromatic ring is retained during these transformations, offering additional sites for further chemical modification. A closely related compound, 5-chloro-2-nitrobenzenesulfonyl chloride, is used to produce 5-chloro-2-nitrobenzenesulfonamide (B1348206) through an ammonolysis reaction, demonstrating the robustness of the sulfonyl chloride group's reactivity. google.com
Table 1: General Sulfonylation Reactions
| Nucleophile | Product Class | General Reaction Conditions |
|---|---|---|
| Primary/Secondary Amine | Sulfonamide | Presence of a base (e.g., pyridine, triethylamine) |
| Alcohol/Phenol (B47542) | Sulfonate Ester | Presence of a base (e.g., pyridine) |
In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The hydroxyl group of an alcohol is frequently protected due to its acidic proton and nucleophilic character. Aromatic sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), are widely used for this purpose. researchgate.netwikipedia.org
By reacting with an alcohol, this compound can form a sulfonate ester. This sulfonate group, often called a "sulfonate protecting group," is stable under a variety of reaction conditions where an unprotected alcohol would react. highfine.com For instance, sulfonate esters are resistant to many oxidizing and reducing agents, as well as to organometallic reagents like Grignards. researchgate.net The protection is reversible, and the original alcohol can be regenerated under specific, often strongly acidic or reductive, conditions. wikipedia.org While tosylates and mesylates are more common, the principle applies to other aromatic sulfonyl chlorides, making this compound a potential reagent for this application. masterorganicchemistry.com
Sulfonyl hydrazones are a class of compounds with significant applications in both synthetic and medicinal chemistry. The synthesis of these derivatives can be readily achieved starting from a sulfonyl chloride. The general synthetic route involves two main steps:
Formation of Sulfonohydrazide : this compound is first reacted with hydrazine (B178648) hydrate. In this reaction, the hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to displace the chloride and form 5-chloro-2-hydroxybenzenesulfonohydrazide.
Condensation : The resulting sulfonohydrazide is then condensed with an aldehyde or a ketone. This reaction typically occurs under acidic catalysis and results in the formation of a stable sulfonyl hydrazone derivative, characterized by the R₂C=N-NHSO₂R' functional group. nih.gov
This two-step, one-pot procedure is an efficient method for preparing a diverse library of sulfonyl hydrazones from various carbonyl compounds.
Aromatic sulfonyl chlorides and their derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which form the core structures of many pharmaceuticals. magtech.com.cn The sulfonamide or sulfonate ester derivatives of this compound can be used as intermediates to construct rings containing nitrogen, sulfur, and oxygen.
For example, sulfonamides can undergo intramolecular cyclization reactions to form cyclic sulfonamides, such as thiadiazines. researchgate.net Furthermore, the functional groups on the derivative can be manipulated to build other heterocyclic systems. The synthesis of thiazole-based compounds, for instance, often involves intermediates that can be prepared from sulfonyl chloride derivatives. nih.govpharmaguideline.com The reactivity of the sulfonyl group, combined with the other functionalities on the 5-chloro-2-hydroxybenzenesulfonyl moiety, provides a versatile platform for constructing complex heterocyclic frameworks like pyrazoles and pyrimidines. researchgate.netmit.eduacs.org
Polymer Functionalization and Material Modification
The applications of this compound extend beyond small molecule synthesis into the realm of materials science, particularly in the modification of polymers. Attaching new functional groups to polymer surfaces can dramatically alter their properties, such as wettability, biocompatibility, and chemical reactivity.
Aromatic sulfonyl chlorides can act as initiators for controlled radical polymerization, enabling the "grafting" of new polymer chains from a surface. researchgate.netresearchgate.net This "grafting from" technique is a powerful method for surface modification. frontiersin.orgrsc.orgnih.gov
In this process, a polymer surface is first treated to create sites that can react with a compound like this compound. The sulfonyl chloride group is then covalently attached to the surface, creating a "macroinitiator." In the presence of a suitable catalyst and monomer, the sulfonyl chloride group can initiate polymerization, causing new polymer chains to grow directly from the surface. This method allows for the creation of dense polymer brushes that can impart desired properties to the underlying material. The presence of the hydroxyl and chloro groups on the anchored molecule offers further opportunities for subsequent chemical modifications of the grafted surface.
Table 2: Research Findings on Related Sulfonyl Chlorides
| Compound/Class | Application | Finding |
|---|---|---|
| Aromatic Sulfonyl Chlorides | Alcohol Protection | Converts alcohols into sulfonate esters (e.g., tosylates), which are good leaving groups and stable protecting groups. researchgate.nethighfine.commasterorganicchemistry.com |
| 5-Chloro-2-nitrobenzenesulfonyl chloride | Sulfonamide Synthesis | Reacts with ammonia (B1221849) to form the corresponding sulfonamide, a key step in producing aminated derivatives. google.com |
| p-Toluenesulfonyl chloride | Hydrazone Synthesis | Used to prepare p-toluenesulfonohydrazide, an intermediate for synthesizing biologically active hydrazones. nih.gov |
Cross-linking Agent and Functional Group Anchor in Polymerization Processes
This compound possesses two primary reactive sites, the sulfonyl chloride (-SO₂Cl) group and the hydroxyl (-OH) group, which enable its use as both a cross-linking agent and a functional group anchor in various polymerization processes. The high reactivity of the sulfonyl chloride group towards nucleophiles, such as amines and alcohols, is central to these applications. suprasciences.comsigmaaldrich.com
As a cross-linking agent , the molecule can react with polymers containing suitable functional groups. For instance, in a polymer matrix with primary or secondary amine groups (e.g., polyamines or polyamides), the sulfonyl chloride moiety can form stable sulfonamide bonds. ucl.ac.ukresearchgate.net If the polymer also contains groups capable of reacting with the hydroxyl function, a dense three-dimensional network can be established. This process transforms linear polymer chains into a more rigid, insoluble, and thermally stable structure. The degree of cross-linking, which significantly impacts the final properties of the material, can be controlled by the concentration of this compound added to the polymer system.
As a functional group anchor , the compound can be incorporated into a polymer structure to introduce a reactive sulfonyl chloride group for subsequent chemical modifications, a technique known as post-polymerization functionalization. rsc.orgrsc.org For example, it can be reacted as a monomer or co-monomer during polymerization. The resulting polymer will have pendant sulfonyl chloride groups along its backbone. These highly reactive sites can then be used to graft other molecules, attach bioactive compounds, or introduce specific functionalities to tailor the polymer's surface properties. Polymer-bound sulfonyl chloride resins are used commercially for similar purposes, acting as scavengers for amines or as reactive intermediates in "catch and release" purification protocols. suprasciences.comsigmaaldrich.com
The table below summarizes the potential reactions for cross-linking and functionalization.
| Reactive Group on Title Compound | Polymer Functional Group | Resulting Linkage | Application |
|---|---|---|---|
| Sulfonyl Chloride (-SO₂Cl) | Primary/Secondary Amine (-NH₂, -NHR) | Sulfonamide (-SO₂-NR-) | Cross-linking, Functionalization |
| Sulfonyl Chloride (-SO₂Cl) | Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) | Cross-linking, Functionalization |
| Hydroxyl (-OH) | Isocyanate (-NCO) | Urethane (-NH-COO-) | Cross-linking |
| Hydroxyl (-OH) | Carboxylic Acid/Acyl Chloride (-COOH, -COCl) | Ester (-COO-) | Cross-linking |
Development of Materials with Tailored Properties (e.g., improved adhesion, water resistance, biocompatibility)
The incorporation of this compound into polymer matrices can be a strategic approach to developing materials with specifically tailored properties.
Improved Adhesion and Water Resistance: The formation of sulfonamide or sulfonate ester cross-links creates a robust polymer network that can enhance adhesion to various substrates. The polar nature of the sulfonyl group can improve interactions with surfaces. Furthermore, creating a densely cross-linked network reduces the free volume within the polymer matrix, thereby hindering the penetration of water molecules and significantly improving water resistance. mdpi.com Studies on polymer films have shown that incorporating sulfonate groups, which can be formed via the hydrolysis of the sulfonyl chloride, can lead to materials with enhanced water stability and durability. researchgate.net Research on zwitterionic surfactants containing sulfonate groups has demonstrated their ability to drastically reduce water absorption in polymer adhesives from over 80% to under 20%. mdpi.com This effect is attributed to the strong binding of the polar groups to the polymer chains, which effectively blocks pathways for water ingress. mdpi.com
Biocompatibility: While chlorinated aromatic compounds require careful evaluation for biocompatibility, the functional groups offered by this molecule present opportunities for surface modification. Specifically, the sulfonyl chloride group can be hydrolyzed to a sulfonic acid group (-SO₃H). Research has shown that covalently coupling sulfonic groups onto the surface of various polymers is an effective method for inducing the nucleation of apatite, the primary mineral component of bone. nih.gov This biomimetic process allows for the formation of a bone-like apatite layer on the polymer surface when exposed to simulated body fluid, which is a critical step in designing materials for bone tissue engineering and orthopedic implants. nih.gov
The following table outlines the relationship between the structural modifications enabled by this compound and the resulting material properties.
| Desired Property | Relevant Structural Feature | Mechanism |
|---|---|---|
| Improved Adhesion | Polar Sulfonyl (-SO₂-) Groups | Enhances intermolecular forces and hydrogen bonding with substrates. |
| Improved Water Resistance | Cross-linked Polymer Network | Reduces polymer chain mobility and free volume, hindering water molecule diffusion. mdpi.com |
| Potential Biocompatibility | Surface Sulfonic Acid (-SO₃H) Groups | Induces nucleation of bone-like apatite for improved integration with biological tissues. nih.gov |
Formation of Advanced Supramolecular Architectures
Synthesis of Cyclic Oligomers and Macrocycles
This compound serves as a potential building block for the synthesis of advanced supramolecular structures such as cyclic oligomers and macrocycles due to its defined geometry and reactive sulfonyl chloride group. Macrocycles are large ring-like molecules that are of significant interest in fields like host-guest chemistry and materials science. rsc.org
The synthesis of these large-ring structures often relies on high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. The key reaction involves the coupling of the bifunctional sulfonyl chloride (or a derivative where both the sulfonyl chloride and hydroxyl group participate) with a long-chain molecule containing two nucleophilic groups, such as a diamine or a diol.
For instance, reacting this compound with a long-chain diamine (e.g., H₂N-(CH₂)n-NH₂) under high dilution would facilitate the reaction of both amine groups with the sulfonyl chloride group of two separate molecules, or potentially in a 2:2 condensation, to form a large macrocyclic disulfonamide. The precise structure of the resulting macrocycle would depend on the stoichiometry and the specific reaction conditions employed. The synthesis of trimeric sulfanuric chlorides, which are cyclic oligomers, demonstrates the tendency of related sulfur-nitrogen-oxygen compounds to form ring structures. researchgate.net The formation of cyclic compounds is often preferred over linear alternatives for functional studies due to their enhanced stability and selective binding capabilities. rsc.org
| Reagent 1 | Reagent 2 | Resulting Linkage Type | Potential Product |
| This compound | Long-chain diamine (H₂N-R-NH₂) | Sulfonamide | Macrocyclic sulfonamide |
| This compound | Long-chain diol (HO-R-OH) | Sulfonate Ester | Macrocyclic sulfonate ester |
Catalytic Roles and Applications in Chemical Synthesis
Development of Heterogeneous Catalysts
The development of these catalysts involves anchoring the sulfonyl chloride derivative onto a stable, high-surface-area support, followed by the introduction of a catalytically active metal center. This process transforms a homogeneous metal complex into a solid catalyst that is easily separable from the reaction mixture, enhancing its industrial applicability. sci-hub.stresearchgate.net
Mesoporous silica (B1680970), particularly SBA-15, is an exceptional support material due to its high surface area, uniform pore structure, and thermal stability. sci-hub.stresearchgate.net The immobilization process for creating a catalyst using 3,5-dichloro-2-hydroxybenzenesulfonyl chloride involves a multi-step procedure:
Grafting a Linker: The surface of the SBA-15 silica is first functionalized with a linker molecule. A common choice is 3-(trimethoxysilyl)-1-propanethiol, which introduces thiol (-SH) groups onto the silica surface. sci-hub.stresearchgate.net
Attaching the Ligand: The thiol-functionalized SBA-15 is then reacted with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. This reaction attaches the sulfonyl chloride moiety to the support via the linker. sci-hub.stresearchgate.net
This method ensures that the organic ligand is covalently bonded to the solid support, which is a key factor in preventing the catalyst from leaching into the reaction solution. sci-hub.stresearchgate.net
Once the SBA-15 is functionalized with the 3,5-dichloro-2-hydroxybenzenesulfonyl chloride ligand, a catalytically active metal is introduced. For C-S coupling reactions, a Nickel(II) complex has been shown to be effective. sci-hub.stresearchgate.net
The final catalyst is prepared by treating the ligand-modified SBA-15 with a nickel salt, such as Ni(NO₃)₂. The nickel(II) ions coordinate with the immobilized ligand, forming the active catalytic sites. sci-hub.stresearchgate.net This novel Ni(II)-modified-SBA-15 catalyst has been successfully applied as a heterogeneous catalyst for the one-pot synthesis of diaryl sulfide (B99878) compounds from aryl halides and a sulfur source like thiourea (B124793) or elemental sulfur (S₈). sci-hub.stresearchgate.net The key advantages of this catalytic system include its low cost, high efficiency, short reaction times, and excellent reusability. sci-hub.stresearchgate.net
Catalyst Characterization Methodologies
To confirm the successful synthesis and to understand the physicochemical properties of the final catalyst, a suite of analytical techniques is employed. These methods provide detailed information about the catalyst's morphology, composition, structure, and texture. sci-hub.stresearchgate.net
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle size of the catalyst. Studies on the Ni(II)-modified-SBA-15 catalyst revealed that the material consists of wheat-like macrostructures. The micrograph of the final catalyst showed a uniform particle size distribution with an average size of approximately 45 nm. sci-hub.st
Energy Dispersive Spectroscopy (EDS) , often coupled with SEM, provides elemental analysis of the catalyst's surface. This technique confirms the presence and distribution of key elements such as Silicon (Si), Oxygen (O) from the silica support, and Nickel (Ni), Sulfur (S), and Chlorine (Cl) from the immobilized complex, verifying the successful grafting and metalation steps. sci-hub.stresearchgate.net
Inductively Coupled Plasma (ICP) analysis is a highly sensitive technique used to accurately determine the elemental composition of the catalyst, particularly the amount of metal loaded onto the support. For the Ni(II)-SBA-15 catalyst, ICP analysis is crucial for quantifying the precise amount of nickel that has been immobilized, which is a critical parameter for evaluating the catalyst's activity and efficiency. sci-hub.stresearchgate.net
X-ray Diffraction (XRD) is used to analyze the crystalline structure of materials. For SBA-15-supported catalysts, low-angle XRD patterns are used to confirm that the ordered mesoporous structure of the support material is maintained after the multi-step functionalization process. High-angle XRD can be used to identify any crystalline phases of the metal species. sci-hub.stresearchgate.net
N₂ Sorption-Desorption Analysis provides detailed information about the textural properties of the catalyst, including its specific surface area, pore volume, and pore size distribution. This analysis is essential to confirm that the pores of the SBA-15 support have been successfully functionalized and to understand how the immobilization process affects the material's porosity. The results typically show a decrease in surface area, pore volume, and pore diameter after functionalization, which is indicative of the organic moieties and metal complexes being successfully incorporated within the mesoporous channels. sci-hub.stresearchgate.net
Table 1: Summary of Catalyst Characterization Data
| Characterization Technique | Information Obtained | Typical Findings for Ni(II)-SBA-15 Catalyst |
|---|---|---|
| SEM | Surface morphology, particle shape and size | Wheat-like macrostructures, uniform particle size (~45 nm) sci-hub.st |
| EDS | Elemental composition and distribution | Confirmed presence of Si, O, S, Cl, and Ni sci-hub.stresearchgate.net |
| ICP | Precise quantification of metal loading | Determines the exact weight percentage of Ni on the support sci-hub.stresearchgate.net |
| XRD | Crystalline structure and mesoporous order | Confirms retention of the ordered SBA-15 structure sci-hub.stresearchgate.net |
| N₂ Sorption | Surface area, pore volume, and pore size | Decrease in values post-functionalization, confirming immobilization sci-hub.stresearchgate.net |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition characteristics of a material.
A comparative study on aromatic sulfonyl fluorides and sulfonyl chlorides has indicated that sulfonyl chlorides are generally less thermally stable than their fluoride (B91410) counterparts. One particular chloride analog was observed to decompose rapidly at 130°C, a temperature at which the corresponding fluoride remained stable for hours. This suggests that the thermal stability of sulfonyl chlorides can be a significant factor in their application and storage. The decomposition of sulfonyl chlorides can proceed via the homolytic scission of the C-S and S-Cl bonds.
Further empirical studies are required to fully characterize the thermal behavior of 5-Chloro-2-hydroxybenzenesulfonyl chloride and to generate the specific data necessary for a comprehensive thermogravimetric analysis report.
Applications in Pharmaceutical and Agrochemical Research
Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds
5-Chloro-2-hydroxybenzenesulfonyl chloride and its analogs are valuable building blocks in the synthesis of complex organic molecules with potential therapeutic applications. The presence of multiple reactive sites on the molecule allows for its incorporation into a wide range of molecular scaffolds.
The sulfonyl chloride group of this compound readily reacts with amines to form sulfonamides, a class of compounds with a broad spectrum of biological activities. This reactivity makes it a key precursor in the development of new drug candidates. For instance, derivatives of this compound are used to synthesize molecules with potential antibacterial and other therapeutic properties.
A notable application is in the creation of bi-aryl sulfonamide series, which, despite sometimes having challenging physicochemical profiles, are explored for their potent biological activities. The ability to modify the structure of this compound allows medicinal chemists to systematically alter the properties of the final compounds to enhance their efficacy and drug-like characteristics.
A significant area of research involving analogs of this compound is in the design and discovery of inhibitors for protein-protein interactions, which are often implicated in diseases like cancer. One such target is the interaction between WD Repeat-Containing Protein 5 (WDR5) and the MYC oncoprotein. The MYC protein is a critical regulator of cell growth and proliferation, and its overexpression is a hallmark of many human cancers. nih.govvanderbilt.edu
Researchers have utilized fragment-based screening and structure-based design to develop small molecule inhibitors that disrupt the WDR5-MYC interaction. nih.govvanderbilt.edunih.gov Analogs such as 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride have been used as key building blocks in the synthesis of these inhibitors. nih.gov These compounds are designed to bind to WDR5, preventing its interaction with MYC and thereby inhibiting MYC's oncogenic activity. While early-generation inhibitors have shown high binding affinity, ongoing research focuses on improving their physicochemical properties to make them more suitable for clinical development. nih.govvanderbilt.edu
Table 1: Research Findings on WDR5-MYC Inhibitors
| Finding | Significance |
| Fragment-Based Screening | Identified new chemical matter for improving WDR5-MYC inhibitors. nih.gov |
| Structure-Based Design | Enabled the optimization of inhibitor structures for enhanced binding affinity. nih.govvanderbilt.edu |
| Disruption of WDR5-MYC Interaction | Compounds can disrupt this interaction in cellular models, reducing MYC's localization to chromatin. vanderbilt.edu |
| Physicochemical Properties | A key challenge is optimizing the drug-like properties of the bi-aryl sulfonamide series. nih.gov |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The ability to systematically modify the structure of a lead compound is crucial for these studies. Substituted benzenesulfonamides, including derivatives of this compound, are frequently used in SAR studies to explore the chemical space around a particular biological target. acs.orgacs.orgjst.go.jpnih.gov
By synthesizing a series of analogs with variations in the substitution pattern on the aromatic ring or modifications to the sulfonamide group, researchers can identify key structural features required for optimal activity. acs.orgjst.go.jp For example, SAR studies on benzenesulfonamide-based inhibitors of carbonic anhydrase have revealed that specific substitutions can lead to isoform-selective inhibition, which is crucial for reducing off-target effects. nih.gov These studies are essential for the rational design of more potent and selective drug candidates.
Development of Agrochemicals
Substituted benzenesulfonyl chlorides are important intermediates in the agrochemical industry, contributing to the development of effective crop protection products. google.comchemimpex.com
The reactivity of the sulfonyl chloride group allows for the synthesis of a wide range of sulfonamide and sulfonylurea derivatives, many of which exhibit potent herbicidal or pesticidal activity. google.comchemimpex.comgoogle.com While direct evidence for the large-scale use of this compound in commercial agrochemicals is not extensively documented in publicly available literature, the general class of substituted benzenesulfonyl chlorides is a cornerstone in the synthesis of these products. google.comgoogle.com For instance, 2,4-disubstituted benzenesulfonyl chlorides are key intermediates in the preparation of various agrochemicals.
Chlorosulfuron is a potent sulfonylurea herbicide used for controlling broadleaf weeds. jlu.edu.cn The synthesis of sulfonylurea herbicides generally involves the reaction of a substituted benzenesulfonamide (B165840) with an isocyanate. researchgate.netresearchgate.net The substituted benzenesulfonyl chloride is a key precursor in the formation of the necessary sulfonamide intermediate. While specific patents for the synthesis of Chlorosulfuron may not explicitly name this compound, the synthesis pathways for sulfonylureas heavily rely on variously substituted benzenesulfonyl chlorides. researchgate.netresearchgate.net The structural features of the benzenesulfonyl chloride starting material are critical in determining the final properties and efficacy of the herbicide.
Advanced Analytical and Mechanistic Methodologies
Application as Chromogenic Systems
Chromogenic systems are instrumental in the colorimetric detection of enzymatic activity, where an enzyme-substrate reaction produces a colored product that can be quantified. The inherent chemical properties of "5-Chloro-2-hydroxybenzenesulfonyl chloride" suggest its potential as a precursor for the synthesis of such substrates.
Enzymatic Activity Determination (e.g., 5′-Nucleotidase Assays)
5′-Nucleotidase is a clinically significant enzyme, and its activity is a valuable diagnostic marker for certain liver diseases. Chromogenic assays for 5′-nucleotidase typically rely on a substrate that, upon enzymatic cleavage, releases a chromophore. While derivatives of closely related compounds, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid, have been utilized as part of a chromogenic system for the kinetic determination of 5′-nucleotidase, a direct application or specific study involving "this compound" for this purpose is not documented in the reviewed scientific literature. The principle of such an assay would involve the enzymatic hydrolysis of a phosphate (B84403) ester, leading to a cascade of reactions that result in the formation of a colored product, with the rate of color formation being proportional to the enzyme's activity.
Computational and Biophysical Techniques in Compound Design
The design and discovery of novel therapeutic agents are increasingly reliant on a suite of sophisticated computational and biophysical methods. These techniques allow for the rational design of molecules with desired biological activities and provide deep insights into their binding mechanisms.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for predicting the binding affinity and mode of action of a small molecule with a protein target. While molecular docking studies have been extensively performed on various molecules containing chloro and hydroxyl-substituted benzene (B151609) rings, specific molecular docking investigations centered on "this compound" are not prominently featured in the scientific literature. Such studies would be valuable in elucidating its potential interactions with various biological targets and in guiding the design of novel inhibitors.
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a strategy that identifies low-molecular-weight ligands (fragments) that bind to a biological target. These fragments are then optimized and linked together to produce a lead compound with higher affinity and selectivity. The "this compound" scaffold possesses characteristics that could make it a candidate for inclusion in fragment libraries. However, there is no specific mention in the available literature of this compound being used as a scaffold in FBDD campaigns.
Fluorescence Polarization Assay (FPA) in Binding Studies
Fluorescence Polarization Assay (FPA) is a powerful technique used to study molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule. This method is widely used in high-throughput screening to identify compounds that disrupt protein-protein or protein-ligand interactions. A review of the literature does not indicate any specific studies where "this compound" or its direct derivatives have been utilized as a fluorescent probe or a competitive ligand in fluorescence polarization assays.
Chromatin Immunoprecipitation (ChIP) in Cellular Contexts
Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. It allows for the identification of the specific DNA sequences to which a particular protein is bound. This method is fundamental to understanding gene regulation and epigenetic modifications. There is no evidence in the scientific literature to suggest that "this compound" has been used in the context of chromatin immunoprecipitation assays, either as a tool to probe DNA-protein interactions or as a component of a larger molecule designed for such purposes.
Future Research Directions and Emerging Trends
Exploration of Novel Chemical Transformations and Reaction Methodologies
The reactivity of the sulfonyl chloride functional group, coupled with the phenolic hydroxyl and chloro substituents on the aromatic ring of 5-Chloro-2-hydroxybenzenesulfonyl chloride, offers a rich platform for exploring novel chemical transformations. Future research is anticipated to move beyond traditional sulfonylation reactions to uncover new synthetic methodologies.
One promising area is the development of late-stage functionalization techniques. These methods would allow for the direct conversion of the sulfonyl chloride moiety into other functional groups in complex molecules, providing a powerful tool for diversifying molecular scaffolds. nih.gov For instance, methodologies that enable the selective transformation of the sulfonyl chloride group in the presence of other reactive sites would be highly valuable in the synthesis of novel pharmaceutical and agrochemical candidates. nih.gov
Furthermore, the exploration of desulfitative cross-coupling reactions represents a significant frontier. sioc-journal.cn These reactions, often catalyzed by transition metals, involve the extrusion of sulfur dioxide and the formation of new carbon-carbon or carbon-heteroatom bonds. Applying these methods to this compound could lead to the synthesis of a wide array of substituted biphenyls, diaryl ethers, and other valuable compounds that are not readily accessible through conventional means. sioc-journal.cn
Researchers are also investigating novel acid-catalyzed transformations of related heterocyclic compounds, which could inspire new reaction pathways for this compound derivatives. mdpi.com The development of one-pot, multi-component reactions involving this sulfonyl chloride is another area of interest, aiming to increase synthetic efficiency and reduce waste. researchgate.net
Key Research Findings in Novel Transformations:
| Research Area | Potential Transformation of this compound | Significance |
| Late-Stage Functionalization | Conversion of the sulfonyl chloride to sulfonamides, sulfonates, or sulfones in complex molecules. nih.gov | Expands the synthetic utility for drug discovery and materials science. |
| Desulfitative Cross-Coupling | Formation of new C-C or C-X bonds by SO2 extrusion, leading to biaryls or other coupled products. sioc-journal.cn | Provides access to novel molecular architectures. |
| Multi-Component Reactions | One-pot synthesis of complex molecules using this compound as a key building block. researchgate.net | Improves synthetic efficiency and atom economy. |
Green Chemistry Approaches in Synthesis of Sulfonyl Chlorides
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including sulfonyl chlorides. uniroma1.it Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the production of this compound and its derivatives.
A key trend is the replacement of hazardous reagents traditionally used in chlorosulfonation, such as chlorosulfonic acid and thionyl chloride, with greener alternatives. uniroma1.itrsc.org Research into solid-supported reagents and catalysts is expected to yield safer and more easily separable reaction systems. The use of alternative chlorinating agents that generate fewer toxic byproducts is also an active area of investigation. organic-chemistry.org
The development of photocatalytic methods for the synthesis of sulfonyl chlorides is a particularly exciting prospect. acs.orgnih.gov These methods often utilize visible light and a photocatalyst to drive the reaction, offering a more energy-efficient and selective route to the desired products. acs.orgnih.gov Such approaches could significantly reduce the environmental impact of sulfonyl chloride synthesis.
Moreover, the use of alternative and sustainable solvents is a cornerstone of green chemistry. rsc.orgresearchgate.net Researchers are exploring the use of water, ionic liquids, and deep eutectic solvents as reaction media for the synthesis of sulfonyl chlorides, aiming to replace volatile and toxic organic solvents. researchgate.netrsc.org The development of solvent-free reaction conditions is another important goal. cbijournal.com
Emerging Green Synthesis Methodologies:
| Green Chemistry Approach | Application to Sulfonyl Chloride Synthesis | Environmental Benefit |
| Alternative Reagents | Use of reagents like N-chlorosuccinimide or oxidative chlorination with safer oxidants. rsc.orgorganic-chemistry.org | Reduces the use of hazardous and corrosive chemicals. |
| Photocatalysis | Light-mediated synthesis from precursors like thiols or diazonium salts. acs.orgnih.gov | Lower energy consumption and high selectivity. |
| Sustainable Solvents | Performing reactions in water, ionic liquids, or under solvent-free conditions. rsc.orgresearchgate.netrsc.orgcbijournal.com | Minimizes the use and release of volatile organic compounds. |
| Continuous Flow Synthesis | Utilizing microreactors for better control over reaction parameters and improved safety. rsc.org | Enhanced safety, higher yields, and easier scalability. |
Integration into Advanced Functional Materials Research
The unique combination of functional groups in this compound makes it an attractive building block for the design and synthesis of advanced functional materials. Future research is expected to capitalize on its reactivity to create materials with tailored properties.
One area of significant potential is the incorporation of this compound into metal-organic frameworks (MOFs) . The sulfonyl chloride group can be used for post-synthetic modification of MOFs, allowing for the introduction of sulfonamide functionalities. rsc.org These modified MOFs could exhibit enhanced properties for applications in gas storage, separation, and catalysis. rsc.org The phenolic hydroxyl group could also participate in coordination with metal centers or act as a site for further functionalization.
Furthermore, the development of novel polymers and resins based on this compound is a promising avenue. The reactivity of the sulfonyl chloride group with amines and alcohols can be exploited to create polysulfonamides and polysulfonates. These polymers may possess desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics, making them suitable for applications in high-performance plastics, membranes for separation processes, and as components in electronic devices.
The compound's structure also lends itself to the synthesis of fluorescent sensors and probes . By attaching a fluorophore to the this compound scaffold, it may be possible to create chemosensors for the detection of specific analytes. The electronic properties of the substituted aromatic ring can be fine-tuned to achieve desired photophysical properties.
Computational Modeling for Predictive Synthesis and Application Development
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational modeling is expected to play a crucial role in guiding future research efforts.
Predictive synthesis methodologies can be employed to model reaction pathways for the synthesis of this compound and its derivatives. rsc.org By calculating reaction energies and transition state structures, researchers can identify the most promising synthetic routes and optimize reaction conditions, thereby reducing the need for extensive experimental screening. Computational studies can also help in understanding the mechanisms of novel chemical transformations involving sulfonyl chlorides. cdnsciencepub.com
In the realm of materials science, computational modeling can be used to predict the properties of materials incorporating this compound. For example, molecular dynamics simulations can be used to study the adsorption of guest molecules within MOFs functionalized with this compound. Quantum mechanical calculations can predict the electronic and optical properties of polymers and fluorescent probes derived from it. nih.gov This predictive capability can accelerate the discovery and design of new functional materials with desired performance characteristics.
The use of machine learning and artificial intelligence is also an emerging trend in this area. By training algorithms on existing experimental data, it may be possible to develop models that can accurately predict the reactivity of this compound in various reactions and its suitability for different applications.
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2-hydroxybenzenesulfonyl chloride?
Methodological Answer: Synthesis typically involves chlorosulfonation of 5-chloro-2-hydroxybenzene derivatives. Key parameters include:
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (Cl₂CO)₂ are commonly used for introducing the sulfonyl chloride group. SOCl₂ is preferred for its high reactivity, but oxalyl chloride may reduce side reactions .
- Solvents : Dichloromethane (DCM) or benzene are effective due to their inertness and ability to dissolve aromatic intermediates. DCM is safer than benzene but requires careful temperature control (e.g., 0–50°C) .
- Temperature : Reflux (e.g., 50–70°C) accelerates reaction completion but risks decomposition. Lower temperatures (0–20°C) improve selectivity for sulfonyl chloride formation .
- Monitoring : Use TLC or in situ NMR to track reaction progress. Quenching aliquots in ice water followed by HPLC analysis can confirm intermediate stability.
Q. Example Protocol :
Dissolve 5-chloro-2-hydroxybenzene derivative in DCM.
Add SOCl₂ dropwise under argon at 0°C.
Warm to 20°C and stir for 4–12 hours.
Isolate via vacuum distillation or precipitation in cold hexane.
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer: Combine multiple analytical techniques:
- Spectroscopy :
- IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3200 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and absence of precursor signals (e.g., -OH at δ 5–6 ppm) validate substitution .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
- Elemental Analysis : Match calculated vs. observed C, H, S, and Cl percentages.
Q. What precautions are necessary for handling and storing this compound?
Methodological Answer :
- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid moisture to prevent hydrolysis to sulfonic acid. Quench spills with sodium bicarbonate .
- Storage : Store under argon at -20°C in amber glass vials. Desiccants (e.g., molecular sieves) prolong stability. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What mechanistic pathways explain byproduct formation during sulfonation of 5-chloro-2-hydroxybenzene derivatives?
Methodological Answer : Byproducts arise from:
- Over-chlorination : Excess SOCl₂ may substitute hydroxyl groups, forming dichloro derivatives. Monitor stoichiometry (1:1 molar ratio of precursor to SOCl₂) .
- Hydrolysis : Trace water converts sulfonyl chloride to sulfonic acid. Use anhydrous solvents and molecular sieves .
- Side reactions : Aromatic electrophilic substitution at competing positions (e.g., para to hydroxyl). Computational modeling (DFT) predicts regioselectivity by analyzing charge distribution .
Q. Troubleshooting Table :
| Byproduct | Cause | Mitigation |
|---|---|---|
| Sulfonic acid | Moisture | Rigorous drying of reagents/solvents |
| Dichloro derivative | Excess SOCl₂ | Precise reagent dosing |
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states. Key parameters:
- Electrostatic Potential Maps : Identify electron-deficient sulfur (reactive site for nucleophilic attack).
- Activation Energy : Compare pathways for amine vs. alcohol nucleophiles.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics .
Q. Example Workflow :
Optimize geometry of sulfonyl chloride using B3LYP/6-31G(d).
Calculate Fukui indices to locate electrophilic centers.
Simulate nucleophilic attack (e.g., NH₃) to derive activation barriers.
Q. How can contradictions in reported spectroscopic data for sulfonyl chlorides be resolved?
Methodological Answer :
- Reproduce Conditions : Ensure identical solvent, concentration, and instrument calibration as original studies.
- Cross-Validate : Compare with databases (e.g., NIST Chemistry WebBook ).
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. High-resolution MS confirms molecular formula .
Case Study : Discrepancies in ¹H NMR δ values for aromatic protons may stem from solvent polarity (CDCl₃ vs. DMSO-d₆). Re-run spectra in both solvents to assess shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
